PHM-27 (human)

Calcitonin receptor pharmacology Class B GPCR selectivity profiling Orphan peptide deorphanization

PHM-27 (human), also designated peptide histidine methionine-27, is a 27-amino acid C-terminally amidated peptide (HADGVFTSDFSKLLGQLSAKKYLESLM-NH₂, MW 2985.4 Da) encoded within the human prepro-vasoactive intestinal polypeptide (prepro-VIP) gene. It is the human ortholog of porcine PHI-27, differing by only two amino acid residues (Lys¹² vs.

Molecular Formula C135H214N34O40S
Molecular Weight 2985.4 g/mol
CAS No. 87403-73-4
Cat. No. B3179295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHM-27 (human)
CAS87403-73-4
SynonymsHeptacosapeptide, Porcine Intestinal
Histidine Methionine, Peptide
Histidine-Isoleucine, Peptide
Human PHI
Intestinal Heptacosapeptide, Porcine
Intestinal Peptide, Pro-Vasoactive
Methionine, Peptide Histidine
Neuropeptide PHI 27
Neuropeptide, PHM
Peptide HI
Peptide Histidine Isoleucinamide
Peptide Histidine Isoleucine
Peptide Histidine Methionine
Peptide Histidine-Isoleucine
Peptide PHI
Peptide PHI 27
Peptide PHI-27
Peptide PHM
Peptide, PHI
Peptide, Pro-Vasoactive Intestinal
Peptide-Histidine-Isoleucinamide
PHI Peptide
PHI, Human
PHM Neuropeptide
PHM, Peptide
PHM-27
Porcine Intestinal Heptacosapeptide
Pro Vasoactive Intestinal Peptide
Pro-Vasoactive Intestinal Peptide
Molecular FormulaC135H214N34O40S
Molecular Weight2985.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)N
InChIInChI=1S/C135H214N34O40S/c1-68(2)49-89(155-124(198)92(52-71(7)8)156-118(192)86(35-25-28-47-138)152-131(205)100(64-171)166-127(201)94(54-77-29-19-17-20-30-77)161-128(202)98(59-108(183)184)162-133(207)102(66-173)167-135(209)110(76(15)174)169-129(203)96(55-78-31-21-18-22-32-78)163-134(208)109(73(11)12)168-105(178)62-144-116(190)97(58-107(181)182)154-113(187)74(13)146-114(188)82(139)57-80-60-142-67-145-80)115(189)143-61-104(177)148-87(40-42-103(140)176)120(194)157-93(53-72(9)10)125(199)165-99(63-170)130(204)147-75(14)112(186)150-84(33-23-26-45-136)117(191)151-85(34-24-27-46-137)119(193)160-95(56-79-36-38-81(175)39-37-79)126(200)158-91(51-70(5)6)123(197)153-88(41-43-106(179)180)121(195)164-101(65-172)132(206)159-90(50-69(3)4)122(196)149-83(111(141)185)44-48-210-16/h17-22,29-32,36-39,60,67-76,82-102,109-110,170-175H,23-28,33-35,40-59,61-66,136-139H2,1-16H3,(H2,140,176)(H2,141,185)(H,142,145)(H,143,189)(H,144,190)(H,146,188)(H,147,204)(H,148,177)(H,149,196)(H,150,186)(H,151,191)(H,152,205)(H,153,197)(H,154,187)(H,155,198)(H,156,192)(H,157,194)(H,158,200)(H,159,206)(H,160,193)(H,161,202)(H,162,207)(H,163,208)(H,164,195)(H,165,199)(H,166,201)(H,167,209)(H,168,178)(H,169,203)(H,179,180)(H,181,182)(H,183,184)/t74-,75-,76+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,109-,110-/m0/s1
InChIKeyYLBIOQUUAYXLJJ-WZUUGAJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PHM-27 (Human) CAS 87403-73-4 — A Human Endogenous Calcitonin Receptor Agonist Peptide for Species-Relevant GPCR Pharmacology


PHM-27 (human), also designated peptide histidine methionine-27, is a 27-amino acid C-terminally amidated peptide (HADGVFTSDFSKLLGQLSAKKYLESLM-NH₂, MW 2985.4 Da) encoded within the human prepro-vasoactive intestinal polypeptide (prepro-VIP) gene [1]. It is the human ortholog of porcine PHI-27, differing by only two amino acid residues (Lys¹² vs. Arg¹²; Met²⁷-NH₂ vs. Ile²⁷-NH₂) [1]. Originally classified as an orphan peptide, PHM-27 was deorphanized in 2004 through a functional screen of nearly 200 peptides against class B GPCRs, revealing it to be a potent and selective agonist of the human calcitonin receptor (hCTr) with an EC₅₀ of 11 nM and similar efficacy to human calcitonin, while displaying no detectable activity at PTH1, CRF1, or GLP1 receptors [2]. PHM-27 is co-synthesized and co-secreted with VIP from a common precursor and exerts pleiotropic biological effects including vasodilation, insulin secretion enhancement, and prolactin release [1].

Why PHM-27 (Human) CAS 87403-73-4 Cannot Be Substituted by Porcine PHI-27, VIP, or Calcitonin in Target-Specific Research


PHM-27 occupies a unique pharmacological niche that defies generic substitution by its closest structural or functional analogs. Unlike porcine PHI-27, which differs by two amino acids including a charge-altering Arg-to-Lys substitution at position 12, PHM-27 is the genuine human endogenous peptide product of the VIP/PHM-27 gene — a distinction critical for species-relevant translational studies and immunochemical detection [1]. Unlike VIP, which promiscuously activates VPAC1 and VPAC2 receptors (EC₅₀ values of 3 nM and 8 nM respectively at recombinant human receptors), PHM-27 selectively targets the human calcitonin receptor with no detectable activity at related class B GPCRs including PTH1, CRF1, or GLP1 [2]. Unlike human calcitonin itself, PHM-27 represents a structurally distinct chemotype — a 27-residue linear peptide from the glucagon-secretin superfamily bearing a C-terminal methionine amide — providing an orthogonal pharmacological tool for probing calcitonin receptor signalling with a different ligand scaffold [2]. These molecular and pharmacological differences render PHM-27 irreplaceable for experiments requiring human-sequence calcitonin receptor agonism without concomitant VPAC or secretin-family receptor activation.

PHM-27 (Human) CAS 87403-73-4 — Quantified Differentiation Evidence Against the Closest Analogs and Alternatives


Selective Human Calcitonin Receptor (hCTr) Agonism with Zero Activity at PTH1, CRF1, or GLP1 Receptors

In a high-throughput functional screen of a library of nearly 200 biologically active peptides against four human class B GPCRs using Receptor Selection and Amplification Technology (R-SAT), PHM-27 selectively activated only the human calcitonin receptor (hCTr). No functional activity was detected at the human parathyroid hormone 1 receptor (PTH1R), corticotropin-releasing factor 1 receptor (CRF1), or glucagon-like peptide 1 receptor (GLP1) at any concentration tested [1]. At hCTr, PHM-27 displayed an EC₅₀ of 11 nM and an efficacy (Eₘₐₓ) comparable to that of human calcitonin, the endogenous receptor ligand. These results were independently confirmed in cyclic AMP accumulation assays [1]. In competition binding studies, PHM-27, human calcitonin, and the antagonist salmon calcitonin(8–32) each inhibited ¹²⁵I-calcitonin binding to membranes from cells transiently expressing hCTr, confirming direct receptor engagement [1]. This selectivity profile distinguishes PHM-27 from VIP, which activates VPAC1 and VPAC2 receptors, and from cross-reactive calcitonin family peptides (e.g., amylin, CGRP) that exhibit broader receptor promiscuity.

Calcitonin receptor pharmacology Class B GPCR selectivity profiling Orphan peptide deorphanization

Two-Residue Sequence Divergence from Porcine PHI-27 Defines PHM-27 as the Human-Species-Relevant Ligand

The primary structure of PHM-27 was elucidated by cloning and sequencing the human VIP/PHM-27 cDNA, revealing a 27-amino acid peptide that differs from porcine PHI-27 at exactly two positions: residue 12 (Lys in human PHM-27 vs. Arg in porcine PHI-27) and residue 27 (Met-amide in human PHM-27 vs. Ile-amide in porcine PHI-27) [1]. These are non-conservative substitutions: the Lys¹²→Arg change alters charge distribution (Lys ε-amino pKₐ ≈ 10.5 vs. Arg guanidino pKₐ ≈ 12.5, affecting hydrogen-bonding geometry), and the Met²⁷→Ile substitution replaces a sulphur-containing, oxidation-prone residue with a purely aliphatic one. Both positions are in regions predicted to influence receptor interaction and metabolic stability [1]. The human peptide (PHM-27) is co-encoded with VIP on a single mRNA transcript and co-localizes in secretory vesicles, while porcine PHI-27 is the pig-intestine-derived equivalent [1]. For human tissue studies, antibody-based detection, or translational models, the species-matched peptide is essential to avoid artefactual results from sequence mismatch.

Species-specific peptide pharmacology Human vs. porcine PHI/PHM comparison VIP/PHM precursor biology

Partial Agonism at VIP Receptors — PHM-27 Displays 2.5-Fold Weaker Homologous Regulation of VPAC vs. VIP Itself

In a comparative study of agonist-induced VIP receptor regulation on human mononuclear leucocytes, pretreatment with PHM-27 (0.1 µM, 3 hours) caused only a 24% reduction in [¹²⁵I]VIP binding and a 25% reduction in VIP-stimulated cyclic AMP accumulation [1]. By contrast, pretreatment with VIP itself at the identical concentration and duration (0.1 µM, 3 hours) caused a 59% reduction in [¹²⁵I]VIP binding and a 68% reduction in cAMP accumulation — approximately 2.5-fold greater downregulation [1]. Pretreatment with secretin (0.1 µM, 3 hours) produced no detectable effect, confirming pharmacological specificity [1]. This demonstrates that PHM-27 is a partial, low-efficacy agonist at human VPAC receptors compared to the full agonist VIP, consistent with its primary pharmacological identity as a calcitonin receptor ligand rather than a VIP receptor ligand.

VIP receptor regulation VPAC desensitization GPCR homologous downregulation

Lowest Vasodilatory Potency Among Co-Localized Neuropeptides in Human Cerebral Arteries — Rank Order CGRP ≥ SP ≥ VIP ≥ NKA ≥ PHM-27

In a direct comparative ex vivo pharmacology study using fresh human cerebral (pial) artery segments obtained during neurosurgical procedures, five co-localized neuropeptides were tested for their ability to relax vessels precontracted with prostaglandin F₂α. The relative vasodilatory potency, derived from concentration-response curves, was: human CGRP ≥ substance P ≥ VIP ≥ neurokinin A ≥ PHM-27, with PHM-27 being the least potent vasorelaxant of the five peptides tested [1]. The magnitude of relaxation ranged from 55% (for substance P) to 96% (for human CGRP) of the PGF₂α-induced contraction, with PHM-27 producing the smallest relaxation response among the group [1]. Peptide effects were not antagonized by propranolol, atropine, or cimetidine, indicating a non-adrenergic, non-cholinergic, non-histaminergic mechanism [1].

Cerebrovascular pharmacology Neuropeptide vasodilation Human cerebral artery in vitro

In Vivo Enhancement of Glucose-Induced Insulin Secretion — Transgenic Overexpression Lowers Blood Glucose by ~20% and Elevates Insulin 2.5–3.0-Fold

Transgenic mice carrying the entire human VIP/PHM-27 gene under the control of the rat insulin II promoter (resulting in pancreatic beta-cell-specific co-overexpression of both VIP and PHM-27) exhibited significantly improved glucose handling compared to non-transgenic littermate controls [1]. In free-fed mice, blood glucose was reduced to 128 ± 4 mg/dL in transgenics versus 155 ± 6 mg/dL in controls, representing an approximately 20% reduction (≈ 27 mg/dL) [1]. During a glucose tolerance test, at 60 minutes post-glucose administration, transgenic blood glucose (129 ± 12 mg/dL) was substantially lower than control levels (175 ± 13 mg/dL). Serum insulin measured at 15 minutes after glucose challenge was 2.5- to 3.0-fold higher in transgenic mice than in controls [1]. The transgene also ameliorated glucose intolerance in 70% depancreatized mice, and VIP secretion from isolated transgenic islets was glucose-dependent [1].

Beta-cell insulin secretion Glucose homeostasis VIP/PHM-27 transgene in vivo

PHM-27 (Human) CAS 87403-73-4 — Evidence-Based Procurement Scenarios for Research and Industry


Human Calcitonin Receptor (CALCR) Pharmacological Tool for GPCR Screening and Deorphanization Campaigns

PHM-27 serves as a defined, potent (EC₅₀ = 11 nM), human-sequence calcitonin receptor agonist suitable as a reference ligand in CALCR screening cascades. Its demonstrated selectivity — zero functional activity at PTH1R, CRF1, or GLP1 receptors in a screen of nearly 200 peptides — makes it a clean pharmacological standard for establishing assay windows, validating recombinant CALCR cell lines, and benchmarking novel CALCR ligands, without the receptor promiscuity that complicates the use of VIP, PACAP, or cross-reactive calcitonin family peptides. Its efficacy, comparable to human calcitonin but from a structurally distinct peptide scaffold, provides orthogonal pharmacological confirmation in hit validation workflows .

Pancreatic Beta-Cell and Diabetes Research — Autocrine Insulin Secretion Mechanism Studies

For laboratories investigating the autocrine regulation of glucose-induced insulin secretion in pancreatic islets, PHM-27 is the human-sequence peptide co-endogenous with VIP in the beta-cell secretory pathway. Transgenic in vivo evidence demonstrates that beta-cell-specific co-expression of human VIP and PHM-27 reduces free-fed blood glucose by approximately 20% (128 ± 4 vs. 155 ± 6 mg/dL in controls) and elevates acute-phase glucose-stimulated serum insulin 2.5- to 3.0-fold . PHM-27's efficacy in enhancing insulin secretion via an autocrine mechanism, together with its hCTr agonism, supports its use in ex vivo islet perifusion studies, beta-cell line stimulation assays, and mechanistic dissection of the calcitonin receptor-dependent component of insulinotropic signalling — distinct from the VPAC-mediated effects of VIP .

Neurovascular and Cerebrovascular Pharmacology with Reduced Vasodilatory Confound

In human cerebral artery preparations, PHM-27 displays the lowest vasodilatory potency among five co-localized neuropeptides (rank order: CGRP ≥ SP ≥ VIP ≥ NKA ≥ PHM-27) . This property positions PHM-27 as a preferable hCTr agonist for neurovascular experiments where robust vasodilation is an experimental confound — for instance, in studies examining calcitonin receptor-mediated signalling in cerebral vascular smooth muscle or perivascular nerve terminals, where the use of VIP or CGRP would introduce dominant vasodilatory responses that obscure receptor-specific effects. The non-adrenergic, non-cholinergic, non-histaminergic mechanism of PHM-27-induced relaxation (confirmed by propranolol, atropine, and cimetidine insensitivity) further delineates its pharmacological profile .

VPAC Receptor Desensitization Studies Requiring a Low-Efficacy VIP Receptor Partial Agonist Control

PHM-27's demonstrated partial agonist profile at human VPAC receptors — eliciting only 24% reduction in [¹²⁵I]VIP binding and 25% reduction in cAMP accumulation after 3-hour pretreatment at 0.1 µM, compared with 59% and 68% reductions respectively for VIP itself — makes it a valuable tool for GPCR desensitization and trafficking studies. Researchers can employ PHM-27 as a low-efficacy comparator to VIP when dissecting the concentration-dependence and efficacy-dependence of VPAC receptor internalization, β-arrestin recruitment, and resensitization kinetics. The complete absence of effect with secretin in the same assay system validates the specificity of this approach .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for PHM-27 (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.